1-methyl-6-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a cyclohexyl group, and a dimethylpyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the cyclohexyl group, and the attachment of the dimethylpyrimidinyl moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-methyl-6-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-methyl-6-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide: Similar in structure but may have different functional groups or substituents.
Cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexyl groups but different functional groups attached to the carboxylic acid moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
1-Methyl-6-oxo-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the modulation of methyl modifying enzymes. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyridazine core, which is significant for its biological interactions.
Research indicates that this compound acts as a modulator of histone methyl modifying enzymes , which are crucial in the regulation of gene expression and various cellular processes. Specifically, it has been found to stimulate the activity of both histone methylases and demethylases, potentially influencing epigenetic regulation .
Anticancer Properties
Several studies have highlighted the compound's anticancer properties. For instance, it has shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. This activity is likely mediated through its effects on methylation patterns within the genome, which can alter the expression of oncogenes and tumor suppressor genes.
Inhibition of Methylation Enzymes
The compound has been identified as an effective inhibitor of specific methyltransferases involved in DNA and histone methylation. This inhibition can lead to reactivation of silenced genes and suppression of tumor growth .
Case Studies
- Cell Line Studies : In vitro studies using A431 vulvar epidermal carcinoma cells demonstrated that treatment with this compound resulted in significant reductions in cell migration and invasion .
- Animal Models : Preclinical trials involving animal models have shown promising results in terms of tumor size reduction when treated with this compound alongside standard chemotherapy agents.
Data Table: Summary of Biological Activities
Pharmacokinetics and ADMET Profile
Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that this compound exhibits favorable ADMET properties, indicating good bioavailability and low toxicity profiles in preclinical settings.
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-11-10-12(2)20-18(19-11)26-14-6-4-13(5-7-14)21-17(25)15-8-9-16(24)23(3)22-15/h8-10,13-14H,4-7H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNJPKCTDWKJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=NN(C(=O)C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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